(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one” is a complex organic molecule that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of a thiazolidinone derivative with a pyrazole derivative under specific reaction conditions. The reaction may be catalyzed by acids or bases and often requires controlled temperatures and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity. Techniques such as crystallization, distillation, and chromatography are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thiazolidinone ring to form thiazolidines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound has shown potential as an antimicrobial, anti-inflammatory, and anticancer agent. Studies have demonstrated its ability to inhibit the growth of certain bacteria and cancer cells.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Known for their diverse biological activities.
Pyrazoles: Widely studied for their pharmacological properties.
Uniqueness
This compound’s unique combination of a thiazolidinone ring with a pyrazole moiety sets it apart from other similar compounds. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C27H29N3O2S2 |
---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
(5Z)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O2S2/c1-17(2)16-32-22-11-12-23(19(5)13-22)25-20(15-29(28-25)21-9-7-6-8-10-21)14-24-26(31)30(18(3)4)27(33)34-24/h6-15,17-18H,16H2,1-5H3/b24-14- |
InChI Key |
CGAPUBSLHBLSKI-OYKKKHCWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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